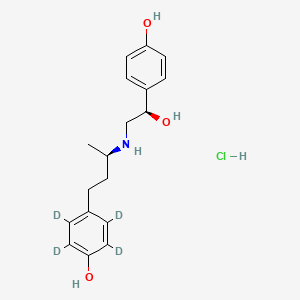

![molecular formula C12H8O4 B585215 9-(Trideuteriomethoxy)furo[3,2-g]chromen-7-one CAS No. 80386-99-8](/img/structure/B585215.png)

9-(Trideuteriomethoxy)furo[3,2-g]chromen-7-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds, such as 9-methyl-1-phenyl-7H-furo[3,2-f]chromen-7-one and 4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one, has been carried out through the Williamson reaction of hydroxycoumarins with phenacyl bromide followed by cyclization in polyphosphoric acid . The photooxygenation of synthesized furocoumarins in the presence of tetraphenylporphine as a singlet oxygen sensitizer at room temperature gave the photo-cleaved product .Chemical Reactions Analysis

The photooxygenation reactions of synthesized furocoumarins in the presence of tetraphenylporphine as a singlet oxygen sensitizer at room temperature gave the photo-cleaved product . This suggests that 9-(Trideuteriomethoxy)furo[3,2-g]chromen-7-one may also undergo similar reactions.Mécanisme D'action

Target of Action

Methoxsalen-d3, also known as 8-Methoxy Psoralen-13CD3, primarily targets DNA . It binds preferentially to the guanine and cytosine moieties of DNA . This interaction leads to the cross-linking of DNA, thereby inhibiting DNA synthesis and function .

Mode of Action

Methoxsalen-d3, upon activation, forms covalent bonds with DNA . This results in the formation of both monofunctional (addition to a single strand of DNA) and bifunctional adducts (crosslinking of psoralen to both strands of DNA) . At high concentrations, Methoxsalen-d3 also suppresses cellular RNA and protein synthesis .

Biochemical Pathways

The primary biochemical reaction of Methoxsalen-d3 is with DNA . The compound, upon photoactivation, forms DNA adducts . This process selectively inhibits the synthesis of DNA . The degree of Methoxsalen-d3-induced cross-linking correlates with the guanine and cytosine content .

Pharmacokinetics

Methoxsalen-d3 exhibits unpredictable pharmacokinetic behavior . A standard dose of Methoxsalen-d3 is given 2 hours prior to irradiation . The drug has a high, but variable, intrinsic metabolic clearance and is almost completely metabolized . The serum elimination half-life is in the order of 0.5 to 2 hours .

Result of Action

The action of Methoxsalen-d3 leads to the inhibition of DNA synthesis and function . This results in the suppression of cell division and epidermal turnover . Methoxsalen-d3 is used in the treatment of conditions like psoriasis and vitiligo .

Action Environment

The action of Methoxsalen-d3 is influenced by environmental factors such as light. The compound is a photoactive substance that forms DNA adducts in the presence of ultraviolet A (UVA) irradiation . Therefore, the efficacy and stability of Methoxsalen-d3 are dependent on the exposure to UVA radiation .

Propriétés

IUPAC Name |

9-(trideuteriomethoxy)furo[3,2-g]chromen-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c1-14-12-10-8(4-5-15-10)6-7-2-3-9(13)16-11(7)12/h2-6H,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKHYNVANLEOEG-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Hydroxymethyl)piperazin-1-YL]propanoic acid](/img/structure/B585132.png)

![5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-amine](/img/structure/B585140.png)

![5-Ethyl-4,5,6,7-tetrahydrothieno[3,4-c]pyridine-1,3-diamine](/img/structure/B585142.png)

![Cyclopentanemethanethiol, 1-[(ethylthio)methyl]- (9CI)](/img/no-structure.png)

![4-[4-(Dimethylamino)butanoyl]-3-(hydroxymethyl)benzonitrile](/img/structure/B585153.png)